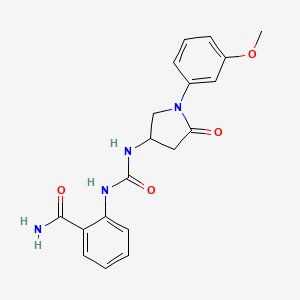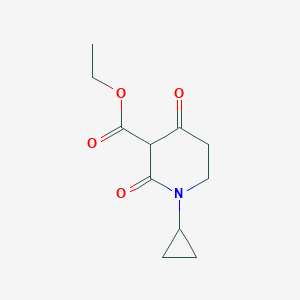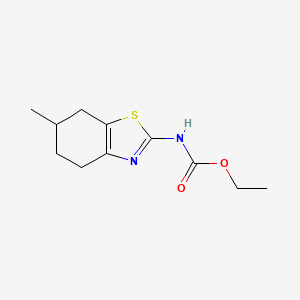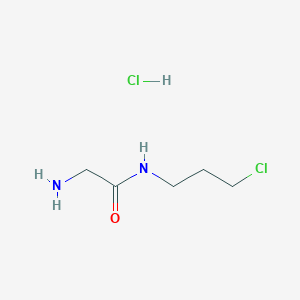![molecular formula C44H32OP2 B2997571 [1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane CAS No. 204862-91-9](/img/structure/B2997571.png)
[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane” is a compound with the CAS Number: 685138-48-1 and a molecular weight of 855.1 . It is also known as Chlorogold, [1- (2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, fluorescent conjugated polymers based on a new AIE building block, di (naphthalen-2-yl)-1,2-diphenylethene, have been synthesized and characterized .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C44H32AuClP2 . Further structural analysis would require more specific data such as NMR or crystallography results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and is stored in an inert atmosphere .Applications De Recherche Scientifique
Electron-Transfer Reduction and Oxidative Coupling
Naphthalene derivatives exhibit unique electron-transfer reduction behavior, which can be exploited in the synthesis of complex organic compounds. For instance, naphthalene-1,8-diylbis(diphenylmethylium) has been shown to facilitate the oxidative coupling of N,N-dialkylanilines, leading to the synthesis of benzidines with significant yields. This process showcases the potential of such compounds in synthetic organic chemistry, particularly in the preparation of organic materials with specific electronic properties (Saitoh, Yoshida, & Ichikawa, 2006).
Phosphenium Formation and Structural Motifs
Research has delved into the structural and reactivity aspects of naphthalene-based phosphorus compounds. The peri-geometry of a rigid naphthalene-1,8-diyl backbone has been studied for its effect in phosphenium formation reactions, leading to the clean formation of triphosphenium iodide from 1,8-bis(diphenylphosphino) naphthalene. This indicates the role of such compounds in developing new phosphorus-containing materials with unique bonding patterns and electronic properties (Kilian, Slawin, & Woollins, 2006).
Catalysis and Enantioselective Reactions
Cationic rhodium complexes of 2-phenylquinazolin-4-yl-2-(diphenylphosphino)naphthalene have been utilized as catalysts for the hydroboration of olefins, demonstrating high yields, regioselectivities, and enantiomer excesses. This highlights the potential of naphthalene-based phosphine ligands in asymmetric catalysis, providing a pathway to synthesize optically active compounds efficiently (McCarthy, Hooper, & Guiry, 2000).
Influence on Excited State Energy Levels
The molecular configuration and density of functional substituents in naphthalene derivatives, such as 1,8-bis(diphenylphosphoryl)naphthalene (NAPO), have been studied for their impact on excited energy levels. These findings are crucial for the design of materials for optoelectronic applications, where the manipulation of excited state properties is essential for achieving desired performance characteristics (Xu et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[1-(2-diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32OP2/c45-47(37-23-9-3-10-24-37,38-25-11-4-12-26-38)42-32-30-34-18-14-16-28-40(34)44(42)43-39-27-15-13-17-33(39)29-31-41(43)46(35-19-5-1-6-20-35)36-21-7-2-8-22-36/h1-32H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXXETUGBNOVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32OP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2997493.png)

![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2997496.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)
![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)



![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)